molecular formula C16H12O7 B192265 Rhamnetin CAS No. 90-19-7

Rhamnetin

Cat. No. B192265
CAS RN: 90-19-7
M. Wt: 316.26 g/mol
InChI Key: JGUZGNYPMHHYRK-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Rhamnetin can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhamnetin can be synthesized through various methods. One common synthetic route involves the methylation of quercetin. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as fruits, vegetables, and herbs. Techniques like solvent extraction, chromatography, and crystallization are employed to isolate and purify this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions

Rhamnetin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Comparison with Similar Compounds

Rhamnetin is structurally similar to other flavonoids such as quercetin, isothis compound, and tamarixetin. it exhibits unique properties:

Conclusion

This compound is a versatile flavonoid with significant pharmacological potential. Its unique chemical structure and properties make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully understand its mechanisms of action and to explore its potential therapeutic uses.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZGNYPMHHYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237979
Record name Rhamnetin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90-19-7
Record name Rhamnetin
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Record name Rhamnetin
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Record name Rhamnetin
Source DrugBank
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Record name Rhamnetin
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Record name Rhamnetin
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Record name 3,3',4',5-tetrahydroxy-7-methoxyflavone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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